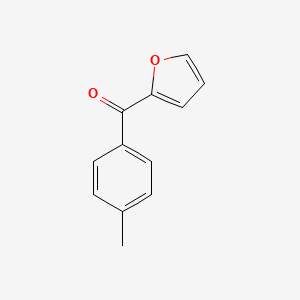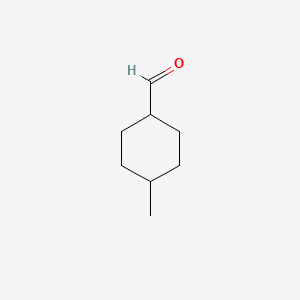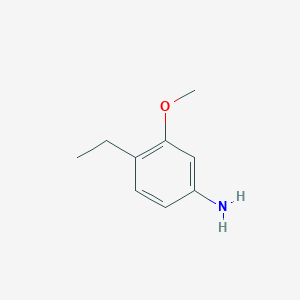
2-Bromo-1,3-benzoxazole
Overview
Description
2-Bromo-1,3-benzoxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure It is a derivative of benzoxazole, where a bromine atom is substituted at the second position of the benzoxazole ring
Mechanism of Action
Target of Action
2-Bromo-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These targets are involved in the pathway of cancer formation and proliferation .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives, including this compound, have been found to affect a wide range of metabolic pathways and cellular processes in cancer pathology . They elicit their function by targeting various enzymes or proteins that are involved in the pathway of cancer formation and proliferation .
Pharmacokinetics
Benzoxazole derivatives are generally known for their diverse biological applications, suggesting they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and more . For instance, certain benzoxazole compounds have shown significant antimicrobial activity against various bacterial and fungal species . Some compounds have also demonstrated potent anticancer activity in comparison to 5-fluorouracil .
Biochemical Analysis
Biochemical Properties
2-Bromo-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, this compound interacts with fungal enzymes, disrupting their metabolic processes and leading to antifungal effects . The compound also shows potential in inhibiting cancer cell proliferation by interacting with proteins involved in cell cycle regulation .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, it interferes with metabolic pathways, inhibiting growth and proliferation . In cancer cells, this compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and induction of apoptosis . These effects highlight the compound’s potential as an antimicrobial and anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific enzymes and proteins, inhibiting their activity. For example, it binds to bacterial enzymes involved in cell wall synthesis, preventing the formation of peptidoglycan and leading to cell death . In cancer cells, this compound interacts with proteins that regulate the cell cycle, leading to cell cycle arrest and apoptosis . These interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial and fungal growth and sustained induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer effects without significant toxicity . At higher doses, this compound can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound. The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, leading to localized effects. For example, in bacterial and fungal cells, this compound can accumulate at the site of infection, enhancing its antimicrobial effects . In cancer cells, the compound can be transported to the nucleus, where it exerts its effects on gene expression and cell cycle regulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, in cancer cells, this compound can localize to the nucleus, where it interacts with DNA and regulatory proteins to induce apoptosis . This subcellular localization is essential for the compound’s therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,3-benzoxazole can be synthesized through several methods. One common approach involves the bromination of 1,3-benzoxazole. This can be achieved by reacting 1,3-benzoxazole with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Another method involves the cyclization of 2-aminophenol with a brominated carboxylic acid or its derivatives. This reaction typically requires a dehydrating agent and may be carried out under reflux conditions to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The benzoxazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. These reactions often require a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO₄) or sodium borohydride (NaBH₄) can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and ligands are typically used in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazole derivatives.
Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the benzoxazole ring.
Coupling Reactions: Products are often more complex molecules with extended conjugation or functional groups.
Scientific Research Applications
2-Bromo-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzoxazole: The parent compound without the bromine substitution.
2-Chloro-1,3-benzoxazole: A similar compound with a chlorine atom instead of bromine.
2-Fluoro-1,3-benzoxazole: A similar compound with a fluorine atom instead of bromine.
Uniqueness
2-Bromo-1,3-benzoxazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can enhance the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-bromo-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSUVHHASUJZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559668 | |
| Record name | 2-Bromo-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68005-30-1 | |
| Record name | 2-Bromo-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


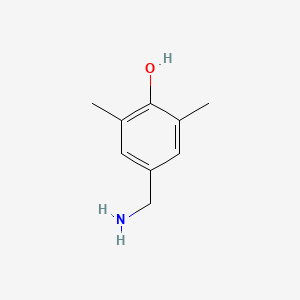

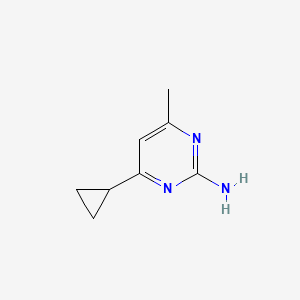


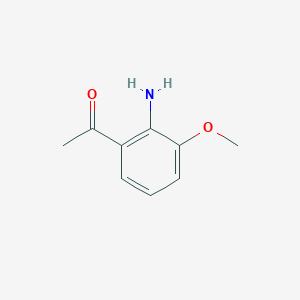
![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)
